molecular formula C5H10O2S B11953840 2,2-Dimethylthietane 1,1-dioxide CAS No. 31462-45-0

2,2-Dimethylthietane 1,1-dioxide

Cat. No.: B11953840
CAS No.: 31462-45-0
M. Wt: 134.20 g/mol
InChI Key: OKSSCBJEVRRKCH-UHFFFAOYSA-N
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Description

2,2-Dimethylthietane 1,1-dioxide is a four-membered cyclic sulfone with two methyl groups at the 2-position of the thietane ring. The sulfone group (S=O) contributes to its polarity and reactivity, while the methyl substituents introduce steric effects and influence ring strain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving α-sulfonyl carbanions, which are stabilized by the electron-withdrawing sulfone group . Its synthesis often involves functionalization via alkylation or acylation of the parent thietane 1,1-dioxide scaffold .

Properties

CAS No.

31462-45-0

Molecular Formula

C5H10O2S

Molecular Weight

134.20 g/mol

IUPAC Name

2,2-dimethylthietane 1,1-dioxide

InChI

InChI=1S/C5H10O2S/c1-5(2)3-4-8(5,6)7/h3-4H2,1-2H3

InChI Key

OKSSCBJEVRRKCH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS1(=O)=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylthietane 1,1-dioxide typically involves the oxidation of thietane derivatives. One common method is the oxidation of 2,2-dimethylthietane using hydrogen peroxide (H2O2) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylthietane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethylthietane 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylthietane 1,1-dioxide involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,2-dimethylthietane 1,1-dioxide and related sulfone-containing heterocycles:

Compound Structure Substituents Key Reactivity Applications
This compound Four-membered thietane ring 2,2-dimethyl Anion formation for acylation/haloform cleavage; α-sulfonyl carbanion stability Intermediate in Grignard reactions, synthesis of α-halogenated derivatives
Thietane 1,1-dioxide Four-membered thietane ring None Diels-Alder reactions; cycloadditions with enamines Precursor for 3-substituted derivatives (e.g., 3-chloro, 3-ethoxy)
3-Chlorothietane 1,1-dioxide Four-membered thietane ring 3-chloro Electrophilic substitution; elimination to form alkenes Intermediate for 3-amino or 3-alkoxy derivatives
2,5-Dihydrothiophene 1,1-dioxide Five-membered dihydrothiophene ring Conjugated double bond Bromine addition; Grignard reactivity (sulfinic anhydride formation) Study of β-sulfone conjugation effects
2,3-Dihydrothiophene 1,1-dioxide Five-membered dihydrothiophene ring Non-conjugated double bond Bromine addition in aqueous media; isomerization under basic conditions Comparative studies of α-sulfone reactivity
3-(Methylamino)thietane 1,1-dioxide Four-membered thietane ring 3-methylamino Nucleophilic substitution; potential for bioactivity Pharmaceutical intermediates (limited data)

Structural and Electronic Comparisons

  • Ring Strain and Stability :
    The four-membered thietane ring in this compound exhibits higher ring strain compared to five-membered analogs like dihydrothiophene dioxides. Methyl groups at the 2-position increase steric hindrance but reduce torsional strain .
  • Electron Effects: The sulfone group stabilizes adjacent carbanions, enabling reactions like acylation. In contrast, 2,5-dihydrothiophene 1,1-dioxide’s conjugated double bond enhances resonance stabilization, altering bromine addition pathways compared to non-conjugated isomers .

Thermal and Physical Properties

  • For example, 2,2'-bipyridine 1,1'-dioxide (MW 188.18) has a melting point of 572 K .
  • Solubility : Polar sulfone groups enhance solubility in polar solvents. Bulky substituents like methyl or ethoxy groups may reduce solubility compared to simpler derivatives .

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